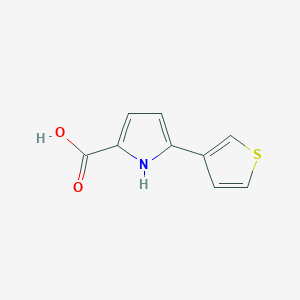![molecular formula C11H11N3OS B2565102 2-(烯丙基硫基)-9-甲基-4H-吡啶并[1,2-a][1,3,5]三嗪-4-酮 CAS No. 306978-95-0](/img/structure/B2565102.png)
2-(烯丙基硫基)-9-甲基-4H-吡啶并[1,2-a][1,3,5]三嗪-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure
科学研究应用
- 研究人员合成了一系列含1,3,5-三嗪的2-吡唑啉衍生物,包括我们感兴趣的化合物 。这些衍生物在美国国立癌症研究所 (NCI) 对各种人类肿瘤细胞系进行了测试。值得注意的是,化合物 7g 和 10d、e、g 表现出显著的抗癌活性,GI50 值范围为 0.569 至 16.6 µM,LC50 值范围为 5.15 至 >100 µM。
- 富氮化合物在含能材料的开发中起着至关重要的作用。 虽然没有直接提到我们的化合物,但三嗪和硫原子的存在表明该领域可能存在应用 。
- 最近的发展突出了1,3,5-三嗪衍生物作为有效抗肿瘤剂的创新性 。三嗪部分上的六元含氮杂环有助于其抗肿瘤活性。
- 更广泛的 1,3,5-三嗪类已证明具有抗病毒活性 。虽然没有直接针对我们的化合物进行测试,但探索其抑制病毒复制的潜力可能值得。
- 三嗪已显示出抗菌和抗真菌特性 。研究我们的化合物是否具有这些特性可能会导致新型治疗剂。
抗癌活性
含能材料
抗肿瘤剂
抗病毒特性
抗菌和抗真菌应用
抗炎和抗阿尔茨海默病潜力
总之,2-(烯丙基硫基)-9-甲基-4H-吡啶并[1,2-a][1,3,5]三嗪-4-酮在从癌症研究到含能材料的各个领域都具有希望。其多方面的特性使其成为继续探索和应用的令人兴奋的课题。 🌟
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core:
Introduction of the Allylsulfanyl Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Types of Reactions:
Oxidation: The allylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the nitrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The allylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Allyl bromide, potassium carbonate, DMF.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced nitrogen derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential applications in drug design due to its ability to interact with biological targets.
- Investigated for antimicrobial and anticancer properties.
Industry:
- Utilized in the development of new materials with specific electronic or photonic properties.
作用机制
The mechanism by which 2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the structure can form coordination complexes with metal ions, influencing biological pathways. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological activity through covalent modification of biomolecules.
相似化合物的比较
2-(Methylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Similar structure but with a methylsulfanyl group instead of an allylsulfanyl group.
2-(Allylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Lacks the 9-methyl group.
Uniqueness:
- The presence of both the allylsulfanyl and 9-methyl groups in 2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one provides unique steric and electronic properties, enhancing its reactivity and potential applications compared to similar compounds.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
属性
IUPAC Name |
9-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-3-7-16-10-12-9-8(2)5-4-6-14(9)11(15)13-10/h3-6H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPSHKBDYWBWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorophenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2565019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide](/img/structure/B2565020.png)
![1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/new.no-structure.jpg)
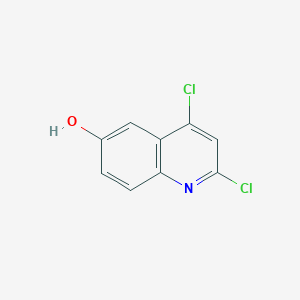
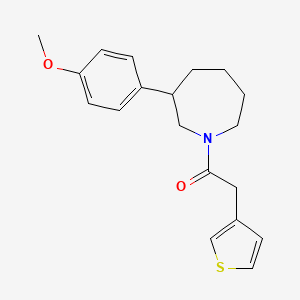
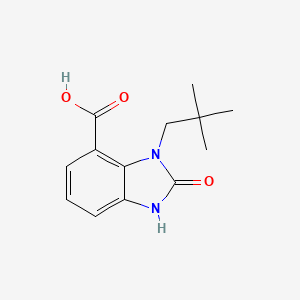
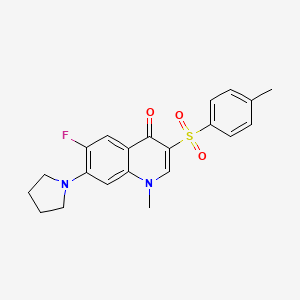
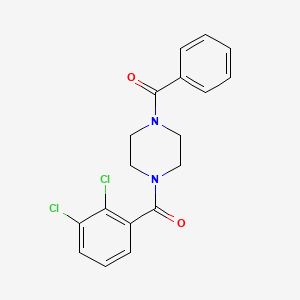
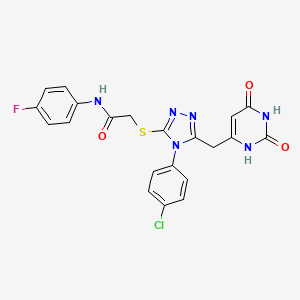
![N-cyclopropyl-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B2565034.png)
![[3-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2565038.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2565039.png)
![5-[(4-Butylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2565040.png)
